trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a deuterated analog of cocaine (methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate), where the methyl ester group (–OCH₃) is replaced with a trideuteriomethyl group (–OCD₃) . This modification retains the stereochemical configuration of the parent compound (1R,2R,3S,5S), which is critical for its biological activity. The deuterium substitution enhances molecular stability by reducing metabolic degradation via the kinetic isotope effect, making it valuable in pharmacokinetic studies and analytical methodologies such as LC-MS/MS .
Cocaine itself is a tropane alkaloid with a bicyclo[3.2.1]octane core, acting as a potent dopamine-norepinephrine reuptake inhibitor. Its deuterated analog shares this pharmacological target but exhibits altered metabolic and detection profiles .
Properties
CAS No. |
65266-73-1 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
306.37 g/mol |
IUPAC Name |
trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i2D3 |
InChI Key |
ZPUCINDJVBIVPJ-JTIQJQJFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation broadly follows a multi-step synthetic route starting from the azabicyclo[3.2.1]octane skeleton or related tropane derivatives, with key steps including:
- Introduction of the carboxylate group at position 2.
- Benzoylation of the hydroxyl group at position 3 to form the benzoyloxy ester.
- Methylation at position 8 with a trideuteriomethyl source to incorporate the deuterium label.
Isotopic Labeling with Trideuteriomethyl Group
The critical step involves methylation using a trideuteriomethylating agent, commonly trideuteriomethyl iodide (CD3I) or trideuteriomethyl triflate (CD3OTf), which transfers the CD3 group to the nitrogen or carbon center at position 8.
- This step requires careful control of reaction conditions to maintain stereochemical integrity and avoid isotopic dilution.
- Typical solvents include anhydrous conditions using polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the nucleophilic site before methylation.
Benzoylation Step
- The hydroxyl group at position 3 is benzoylated using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine.
- Reaction temperature is maintained low (0–5 °C) to prevent side reactions.
- Purification is typically done by column chromatography to isolate the benzoyloxy ester.
Stereochemical Control
- The stereochemistry (1R,2R,3S,5S) is preserved throughout synthesis by starting from enantiomerically pure precursors or using chiral resolution techniques.
- Reaction conditions are optimized to avoid epimerization.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting material | Azabicyclo[3.2.1]octane derivative | Core bicyclic structure | Enantiomerically pure |
| Benzoylation | Benzoyl chloride, pyridine, 0–5 °C | Introduce benzoyloxy group | Controlled temperature |
| Methylation (Deuterium) | Trideuteriomethyl iodide (CD3I), K2CO3, DMF, RT | Introduce trideuteriomethyl group | Anhydrous, inert atmosphere |
| Purification | Column chromatography | Isolate pure compound | Confirm stereochemistry by NMR |
Research Outcomes and Analytical Confirmation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows absence of signals corresponding to the methyl hydrogens replaced by deuterium.
- ^2H NMR confirms the presence of deuterium in the methyl group.
- Stereochemical assignments confirmed by NOESY and COSY experiments.
-
- Molecular ion peak shifted by +3 amu due to three deuterium atoms.
- High-resolution MS confirms molecular formula C17H18D3NO4.
Purity and Yield
- Typical yields for the final deuterated methylation step range from 60–80%.
- Purity assessed by HPLC is generally >98%.
Applications of Prepared Compound
- Used as an internal standard in quantitative mass spectrometry assays.
- Facilitates metabolic studies of tropane alkaloids by tracing deuterium-labeled metabolites.
Summary Table of Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 65266-73-1 |
| Molecular Formula | C17H18D3NO4 |
| Molecular Weight | 306.37 g/mol (including deuterium) |
| IUPAC Name | This compound |
| InChI Key | ZPUCINDJVBIVPJ-JTIQJQJFSA-N |
| Purification Method | Column chromatography |
| Typical Yield | 60–80% |
| Analytical Techniques | NMR (^1H, ^2H), MS, HPLC |
The preparation of This compound involves a multi-step synthetic approach focusing on stereochemical control and isotopic labeling. The key synthetic highlight is the introduction of the trideuteriomethyl group via methylation with deuterated methylating agents under anhydrous and controlled conditions. Analytical validation through NMR and mass spectrometry confirms successful incorporation of deuterium and retention of stereochemistry. This compound serves as a valuable tool in biochemical and pharmacological research.
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Key structural analogs of cocaine and the deuterated derivative include:
Notes:
- Stereochemistry is critical: Enantiomers (e.g., (1R,2R,3S,5S) vs. (1S,2S,3R,5R)) exhibit divergent pharmacological profiles .
- Deuterated analogs retain bioactivity but resist enzymatic cleavage, prolonging half-life .
Metabolic Stability and Pharmacokinetics
- Cocaine vs. Trideuteriomethyl Cocaine :
- Cocaethylene: Formed in the presence of ethanol; ~20% longer half-life than cocaine and 20–25% greater cardiotoxicity due to prolonged dopamine reuptake inhibition .
Analytical Detection
- LC-MS/MS Differentiation: Cocaine: MRM transition m/z 304.1 → 182.1 . Trideuteriomethyl cocaine: Higher molecular weight shifts MRM transitions (e.g., m/z 307.1 → 185.1), enabling precise quantification without interference from endogenous cocaine . Cocaethylene: Distinct transition (m/z 318.1 → 196.1) due to ethyl ester .
Toxicity and Clinical Implications
- Cocaethylene: 18–25% higher mortality risk compared to cocaine alone; synergizes ethanol’s depressant effects .
- Deuterated Cocaine: Theoretical toxicity profile mirrors cocaine but with delayed onset due to metabolic stability. No direct toxicity data available; used primarily in research settings .
Biological Activity
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as cocaine-d3, is a deuterated analogue of the well-known tropane alkaloid cocaine. It possesses unique properties derived from its isotopic labeling, which has implications in pharmacological studies and toxicology. This article explores its biological activity, mechanisms of action, and applications in research.
- Molecular Formula : C17H18D3NO4
- Molecular Weight : 306.371 g/mol
- CAS Number : 138704-14-0
- IUPAC Name : methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Cocaine-d3 exerts its biological effects primarily through the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their stimulating effects on the central nervous system. The compound interacts with sodium channels and can block nerve conduction, contributing to its anesthetic properties.
Pharmacokinetics
Research indicates that cocaine-d3 is utilized as an internal standard in pharmacokinetic studies due to its isotopic labeling. This allows for accurate quantification of cocaine and its metabolites in biological samples.
| Parameter | Value |
|---|---|
| Bioavailability | Variable based on administration route |
| Half-life | Approximately 1 hour |
| Metabolic Pathways | Hepatic metabolism via CYP enzymes |
Toxicological Studies
Cocaine-d3 has been employed in toxicological research to study the metabolism and effects of cocaine in humans and animals. Its isotopic nature allows for precise tracking in metabolic pathways.
Clinical Toxicology
A study by Feng and ElSohly (1999) demonstrated the utility of cocaine-d3 in analyzing urine samples for cocaine metabolites. The deuterated form provided a reliable method for distinguishing between endogenous compounds and administered drugs.
Forensic Applications
Cocaine-d3 is extensively used in forensic toxicology to detect cocaine use in various biological matrices. Its stable isotope labeling enhances the sensitivity and specificity of analytical methods.
Analytical Chemistry Applications
Cocaine-d3 has been pivotal in developing methods for detecting cocaine and its metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Method | Application |
|---|---|
| GC-MS | Detection of metabolites |
| LC-MS/MS | Quantification in biological samples |
Q & A
Basic: What are the key considerations for synthesizing trideuteriomethyl esters of tropane alkaloid derivatives like this compound?
Methodological Answer:
Synthesis requires isotopic labeling at the methyl ester group. A common approach involves reacting the carboxylic acid precursor (e.g., benzoylecgonine) with deuterated methanol (CD₃OH) under acid catalysis. highlights the use of hydrochloride salts to stabilize intermediates during esterification. Purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) ensures removal of non-deuterated byproducts. Confirmation of deuteration (>95% isotopic purity) is achieved via mass spectrometry (MS) and H-NMR analysis .
Advanced: How does stereochemistry at the (1R,2R,3S,5S) positions influence receptor binding or metabolic stability?
Methodological Answer:
The rigid bicyclo[3.2.1]octane scaffold enforces stereospecific interactions with biological targets. Computational docking (e.g., AutoDock Vina) and comparative studies with enantiomers can map steric effects. For example, shows that substituents at the 3-benzoyloxy group alter binding affinity to monoamine transporters. In vitro metabolic assays (e.g., liver microsomes) paired with LC-MS/MS quantify deuterium retention to assess stability. The 8-methyl group may reduce CYP450-mediated oxidation, as seen in related tropane derivatives .
Basic: What analytical techniques are critical for characterizing deuterium incorporation in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Detects isotopic peaks (e.g., m/z shifts of +3 for trideuteriomethyl).
- H-NMR: Identifies deuterium localization via splitting patterns (e.g., absence of H signals at the methyl ester).
- Isotopic Ratio Analysis: LC-MS with selected ion monitoring (SIM) ensures >99% isotopic purity. provides SMILES/InChI data for spectral library alignment .
Advanced: How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated analogs?
Methodological Answer:
Discrepancies often arise from deuterium’s kinetic isotope effect (KIE). To address this:
Conduct parallel in vivo studies (rodents) with matched dosing.
Use LC-HRMS to track deuterium loss in plasma metabolites.
Compare AUC (area under the curve) and half-life values. notes that deuteration at labile positions (e.g., ester groups) may reduce metabolic clearance by 2–3 fold, but steric hindrance from the 8-methyl group (see bicyclo structure) can counteract this .
Basic: What safety protocols apply when handling this compound in laboratory settings?
Methodological Answer:
Refer to SDS guidelines for tropane alkaloids:
- PPE: Gloves, goggles, and fume hoods for powder handling.
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water ( ).
- Waste Disposal: Incinerate deuterated compounds separately to avoid isotopic contamination. and emphasize consulting institutional chemical safety officers .
Advanced: How can the 3-benzoyloxy group be modified to study structure-activity relationships (SAR) without altering the deuterated methyl ester?
Methodological Answer:
Synthetic Strategy: Protect the methyl ester with a trimethylsilyl (TMS) group before introducing substituents at the 3-position.
SAR Probes: Replace benzoyloxy with p-fluorobenzoyl or nitrobenzoyl groups via nucleophilic acyl substitution.
Assays: Test analogs in competitive binding assays (e.g., dopamine transporter inhibition). demonstrates that electron-withdrawing groups at the benzoyloxy moiety enhance binding selectivity .
Basic: What are the solubility challenges for this compound in aqueous buffers, and how can they be mitigated?
Methodological Answer:
The hydrophobic bicyclo[3.2.1]octane core limits solubility. Strategies include:
- Salt Formation: Hydrochloride salts (as in ) improve water solubility.
- Co-Solvents: Use 10–20% DMSO or cyclodextrin complexes.
- Surfactants: Polysorbate-80 (0.1%) for in vivo formulations .
Advanced: How can X-ray crystallography validate the stereochemical configuration of this compound?
Methodological Answer:
Crystallization: Grow single crystals in ethyl acetate/hexane.
Data Collection: Use synchrotron radiation (e.g., 0.98 Å wavelength) for high-resolution structures.
Refinement: Software like SHELXL refines torsional angles (e.g., C1-C2-C3-O to confirm 1R,2R,3S,5S configuration). and provide precedents for tropane-derivative crystallography .
Basic: What are the applications of trideuteriomethyl labeling in pharmacokinetic studies?
Methodological Answer:
Deuterium serves as a non-radioactive tracer to:
Track drug distribution via MS imaging.
Quantify metabolite formation (e.g., demethylation) using isotopic dilution assays.
Study tissue-specific bioavailability in autoradiography analogs .
Advanced: How can computational modeling predict the impact of deuteration on this compound’s blood-brain barrier (BBB) permeability?
Methodological Answer:
Molecular Dynamics (MD): Simulate BBB penetration using lipid bilayer models (e.g., CHARMM-GUI).
LogP Analysis: Compare deuterated vs. non-deuterated LogP values (deuteration may slightly increase hydrophobicity).
In Silico P-gp Efflux: Tools like Schrödinger’s QikProp predict transporter interactions. ’s structural data informs force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
